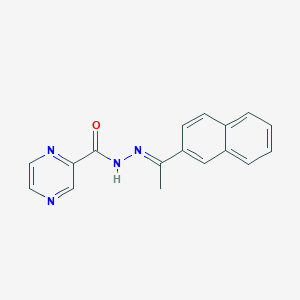

![molecular formula C27H32N4O2 B11667105 N,N'-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide](/img/structure/B11667105.png)

N,N'-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N'-[5-(1H-benzimidazol-2-il)benceno-1,3-diil]diciclohexanocarboxamida: es un compuesto orgánico complejo que presenta un residuo benzimidazol unido a un anillo de benceno, que a su vez está conectado a grupos diciclohexanocarboxamida

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N,N'-[5-(1H-benzimidazol-2-il)benceno-1,3-diil]diciclohexanocarboxamida típicamente involucra múltiples pasos:

Formación de Benzimidazol: El anillo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con ácidos carboxílicos o sus derivados en condiciones ácidas.

Unión al Anillo de Benceno: El derivado de benzimidazol se acopla luego a un anillo de benceno a través de un enlace adecuado, a menudo usando reacciones de acoplamiento cruzado catalizadas por paladio.

Introducción de los Grupos Dicyclohexanocarboxamida:

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Esto podría incluir la síntesis en flujo continuo y el uso de reactores automatizados.

Análisis De Reacciones Químicas

Tipos de Reacciones

N,N'-[5-(1H-benzimidazol-2-il)benceno-1,3-diil]diciclohexanocarboxamida: puede experimentar varias reacciones químicas, incluyendo:

Oxidación: El residuo benzimidazol se puede oxidar en condiciones de oxidación fuertes.

Reducción: El compuesto se puede reducir, particularmente en los enlaces amida, usando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de benceno y el residuo benzimidazol.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Agentes halogenantes para la sustitución electrófila; nucleófilos como aminas o tioles para la sustitución nucleófila.

Productos Principales

Los productos principales de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir óxidos de N-benzimidazol, mientras que la reducción podría conducir a derivados de amina.

Aplicaciones en Investigación Científica

N,N'-[5-(1H-benzimidazol-2-il)benceno-1,3-diil]diciclohexanocarboxamida: tiene varias aplicaciones en investigación científica:

Química: Se utiliza como ligando en química de coordinación y catálisis.

Biología: Se investiga su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad de interactuar con el ADN y las proteínas.

Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.

Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz orgánicos (OLED).

Aplicaciones Científicas De Investigación

N-[3-(1H-1,3-BENZODIAZOL-2-YL)-5-CYCLOHEXANEAMIDOPHENYL]CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

El mecanismo de acción de N,N'-[5-(1H-benzimidazol-2-il)benceno-1,3-diil]diciclohexanocarboxamida implica su interacción con dianas moleculares como el ADN, las proteínas y las enzimas. El residuo benzimidazol puede intercalarse en el ADN, interrumpiendo su función y provocando la muerte celular. Además, el compuesto puede inhibir enzimas involucradas en vías biológicas críticas, lo que contribuye a sus actividades antimicrobianas y anticancerígenas.

Comparación Con Compuestos Similares

N,N'-[5-(1H-benzimidazol-2-il)benceno-1,3-diil]diciclohexanocarboxamida: se puede comparar con otros derivados de benzimidazol:

1,3,5-Tris(1-fenil-1H-benzimidazol-2-il)benceno: Similar en estructura, pero carece de los grupos diciclohexanocarboxamida, lo que lo hace menos versátil en aplicaciones biológicas.

1,4-Bis(1H-benzimidazol-2-il)benceno: Otro derivado de benzimidazol con diferentes patrones de sustitución, lo que afecta su reactividad química y aplicaciones.

La singularidad de N,N'-[5-(1H-benzimidazol-2-il)benceno-1,3-diil]diciclohexanocarboxamida reside en su combinación de grupos benzimidazol y diciclohexanocarboxamida, proporcionando un equilibrio de reactividad química y actividad biológica.

Propiedades

Fórmula molecular |

C27H32N4O2 |

|---|---|

Peso molecular |

444.6 g/mol |

Nombre IUPAC |

N-[3-(1H-benzimidazol-2-yl)-5-(cyclohexanecarbonylamino)phenyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C27H32N4O2/c32-26(18-9-3-1-4-10-18)28-21-15-20(25-30-23-13-7-8-14-24(23)31-25)16-22(17-21)29-27(33)19-11-5-2-6-12-19/h7-8,13-19H,1-6,9-12H2,(H,28,32)(H,29,33)(H,30,31) |

Clave InChI |

YLVKVKKQPRHGGP-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C3=NC4=CC=CC=C4N3)NC(=O)C5CCCCC5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-phenylethanimine](/img/structure/B11667028.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11667044.png)

![N'-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B11667050.png)

![[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667052.png)

![2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B11667060.png)

![(5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11667082.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667085.png)

![3-{5-[(Z)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11667099.png)

![(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11667102.png)

![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667107.png)

![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-benzyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11667110.png)

![3-(4-bromophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667123.png)